![molecular formula C17H16O3 B5535010 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" belongs to a class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and are of interest due to their potential biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of furochromenones involves multicomponent reactions, combining substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process sequentially involves Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, producing complex structures efficiently (Zhou et al., 2013).
Molecular Structure Analysis
The crystal structure of related furochromenone compounds reveals stabilization through C-H...pi interactions and intermolecular O-H...O hydrogen bonds, contributing to the stabilization of their crystal packing. Intramolecular C-H...O hydrogen bonds with S(5) motifs have also been detected (Huo et al., 2005).
Chemical Reactions and Properties
Furochromenones can be functionalized through reactions with nucleophiles like alcohols, amines, or trialkyl phosphites, producing derivatives in excellent yields. These reactions highlight the compound's versatility in organic synthesis (Khalilzadeh et al., 2011).
Physical Properties Analysis
While specific details on the physical properties of "6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" are not directly available, related compounds exhibit properties such as strong fluorescence emissions, suggesting potential applications in materials science (Shi et al., 2018).
Eigenschaften
IUPAC Name |
10,13,14-trimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-8-10(3)19-15-9(2)16-14(7-13(8)15)11-5-4-6-12(11)17(18)20-16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJICEVCHRZSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5534927.png)
![N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide](/img/structure/B5534931.png)
![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)
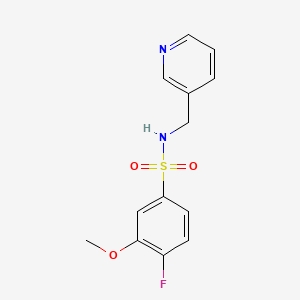
![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)
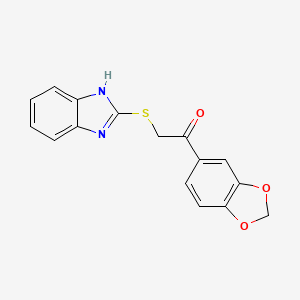
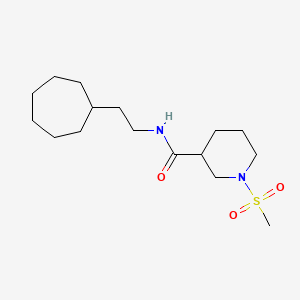
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)
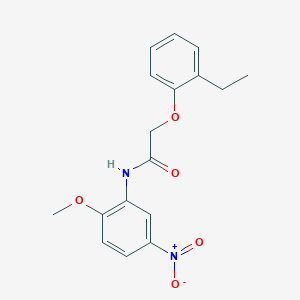
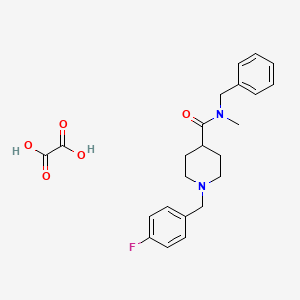
![5-ethyl-2,3-dimethyl-7-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5535026.png)
![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)